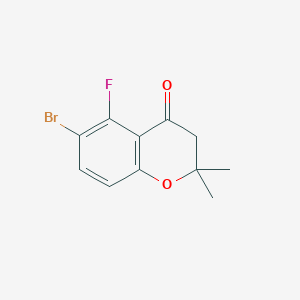
1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10F2O. It is a derivative of benzene, characterized by the presence of two methyl groups, one fluorine atom, and a fluoromethoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene typically involves the fluorination of a suitable precursor. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the aromatic ring. The reaction conditions often include the use of a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors can enhance the efficiency and yield of the fluorination process. Additionally, the choice of catalysts and reaction conditions can be optimized to minimize by-products and improve the overall purity of the final product.
化学反応の分析
Types of Reactions
1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms and the fluoromethoxy group can participate in nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield benzoic acid derivatives, while substitution reactions can introduce various functional groups into the aromatic ring.
科学的研究の応用
1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms and the fluoromethoxy group can enhance the compound’s binding affinity and specificity for these targets. Additionally, the presence of these functional groups can influence the compound’s metabolic stability and bioavailability.
類似化合物との比較
Similar Compounds
1,3-Dimethyl-2-fluoro-4-methoxybenzene: Similar structure but lacks the fluorine atom in the methoxy group.
1,3-Dimethyl-2-chloro-4-(fluoromethoxy)benzene: Contains a chlorine atom instead of a fluorine atom.
1,3-Dimethyl-2-fluoro-4-(methoxymethyl)benzene: The methoxy group is replaced with a methoxymethyl group.
Uniqueness
1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene is unique due to the presence of both fluorine atoms and the fluoromethoxy group, which confer distinct chemical and physical properties
特性
分子式 |
C9H10F2O |
|---|---|
分子量 |
172.17 g/mol |
IUPAC名 |
3-fluoro-1-(fluoromethoxy)-2,4-dimethylbenzene |
InChI |
InChI=1S/C9H10F2O/c1-6-3-4-8(12-5-10)7(2)9(6)11/h3-4H,5H2,1-2H3 |
InChIキー |
ZWVSNQGDYKFSLT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)OCF)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-Amino-2,2-dimethylpropyl)-2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetamide](/img/structure/B14039099.png)


![(1S,2S)-1,2-bis[(4R)-2,2-diethyl-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B14039116.png)
![4H-Thieno[3,4-c]pyrrole-4,6(5H)-dione, 5-(3,7-dimethyloctyl)-](/img/structure/B14039118.png)







